molecular formula C12H14N6O2 B2531018 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine CAS No. 351870-70-7

1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine

Cat. No. B2531018
CAS RN: 351870-70-7
M. Wt: 274.284
InChI Key: DZYIQGYAOCBTEV-UHFFFAOYSA-N
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Description

“1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine” is a chemical compound with the molecular formula C12H14N6O2 . It is a heterocyclic compound that contains both tetrazole and piperidine nuclei .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a tetrazole ring, which is further substituted with a 4-nitrophenyl group . The average mass of the molecule is 274.279 Da and the monoisotopic mass is 274.117828 Da .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . This reaction occurs under a CO2 atmosphere and results in the construction of two lactams .

properties

IUPAC Name

1-[1-(4-nitrophenyl)tetrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c19-18(20)11-6-4-10(5-7-11)17-12(13-14-15-17)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYIQGYAOCBTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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